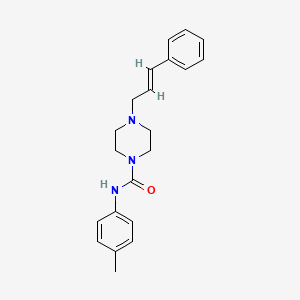
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide: is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-phenylprop-2-enyl group, along with a formamide functional group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the 4-methylphenyl and 3-phenylprop-2-enyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halogenated precursors.
Formamide Formation:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis routes. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Common techniques include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and piperazine groups.
Reduction: Amines and reduced derivatives of the formamide group.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various receptors and enzymes, including serotonin and dopamine receptors, which are implicated in neurological functions.
Pathways Involved: It modulates neurotransmitter pathways, leading to potential effects on mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)piperazine: Shares the piperazine core but lacks the 3-phenylprop-2-enyl group.
N-(3-Phenylprop-2-enyl)piperazine: Contains the 3-phenylprop-2-enyl group but lacks the 4-methylphenyl group.
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide is unique due to the presence of both the 4-methylphenyl and 3-phenylprop-2-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZYUFXKXIMSK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
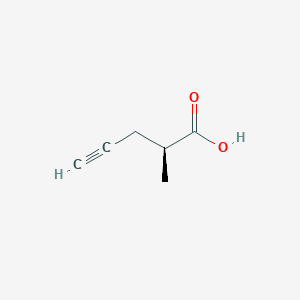
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2801125.png)
![N-(3-chlorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2801126.png)
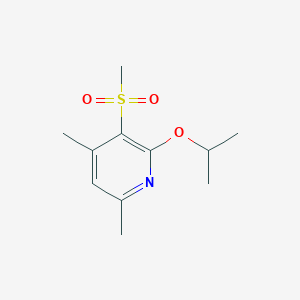
![N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2801129.png)
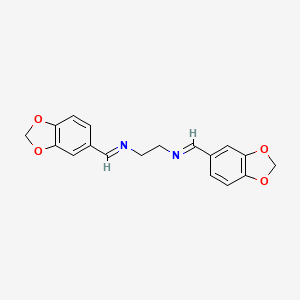
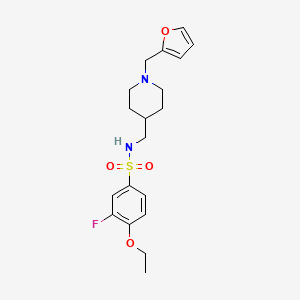
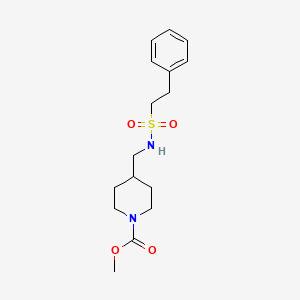
![4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2801136.png)
![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)
![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)
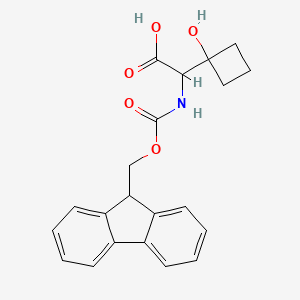
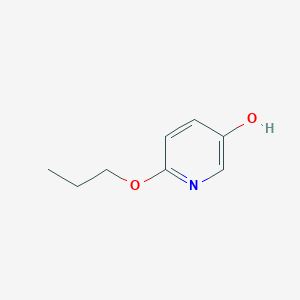
![2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2801147.png)
